molecular formula C18H19NO6S B2486681 methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396794-05-0

methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2486681
CAS No.: 1396794-05-0
M. Wt: 377.41
InChI Key: WXAWZJBPKDSPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a chroman ring system

Properties

IUPAC Name

methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWZJBPKDSPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Benzoates

A foundational approach involves halogenated benzoate intermediates, where sulfamoyl groups are introduced via nucleophilic substitution. Methyl 2,4-dihalo-5-sulfamoyl-benzoates serve as precursors, reacting with amines under controlled conditions. For example, methyl 2-methoxy-5-chlorobenzoate reacts with sodium sulfinate in tetrahydrofuran (THF) at 65°C for 12 hours in the presence of cuprous chloride (CuCl), yielding methyl 2-methoxy-5-sulfamoylbenzoate with 94.5% efficiency.

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran or dimethyl sulfoxide (DMSO).
  • Catalyst: CuCl (0.05–0.1 equivalents).
  • Temperature: 45–65°C.
  • Time: 12–24 hours.

Regioselectivity challenges arise when multiple reactive sites exist. Bulky substituents favor para-substitution, while aromatic thiols prefer ortho-positions. For instance, cyclohexanethiol in DMSO at 60°C produces 86% para-substituted product, whereas benzylthiol yields 74% ortho-isomer.

Sulfamoylation via Chlorosulfonic Acid

Direct sulfamoylation of methyl 4-aminobenzoate derivatives using chlorosulfonic acid (ClSO₃H) is another route. In a patented method, 4-aminobenzoic acid is treated with ClSO₃H at 0–5°C, followed by thionyl chloride (SOCl₂) to form the sulfamoyl chloride intermediate. Subsequent esterification with methanol yields the sulfamoyl benzoate.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (4-aminobenzoic acid : ClSO₃H).
  • Reaction Time: 3 hours (sulfonation) + 12 hours (esterification).
  • Yield: 82–89% after purification.

Coupling with 4-Hydroxychroman-4-yl-methylamine

The final step involves coupling the sulfamoyl benzoate with 4-hydroxychroman-4-yl-methylamine. This amine is synthesized by reductive amination of 4-hydroxychroman-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. The sulfamoyl chloride intermediate reacts with the amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Representative Procedure:

  • Amine Synthesis: 4-Hydroxychroman-4-carbaldehyde (1.0 eq) + methylamine (1.2 eq) + NaBH₃CN (1.5 eq) in MeOH, 25°C, 6 hours.
  • Coupling: Sulfamoyl chloride (1.0 eq) + 4-hydroxychroman-4-yl-methylamine (1.1 eq) + Et₃N (2.0 eq) in DCM, 0°C → 25°C, 12 hours.
  • Yield: 68–75% after column chromatography.

Catalytic Systems and Solvent Effects

Role of Copper Catalysts

CuCl enhances nucleophilic substitution rates by stabilizing transition states. In THF, 0.05 equivalents of CuCl increase yields from 54% to 94.5% for methyl 2-methoxy-5-sulfamoylbenzoate. However, excess CuCl (>0.1 eq) promotes side reactions, reducing purity to 85%.

Solvent Polarities

Polar aprotic solvents (DMSO, DMA) improve solubility of ionic intermediates, while THF balances reactivity and cost. For example, DMSO increases cyclohexanethiol’s para-selectivity from 65% (THF) to 86%.

Analytical Characterization and Purity Control

Spectroscopic Data

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1340–1160 cm⁻¹ (S=O sulfonamide).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 4.32 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃).
  • MS (ESI): m/z 407.1 [M+H]⁺.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, 1.0 mL/min) confirms >99% purity for clinical-grade batches.

Challenges and Mitigation Strategies

By-Product Formation

Disubstituted by-products emerge when excess thiols or prolonged reaction times are used. For example, 24-hour reactions with benzylthiol produce 18% disubstituted impurities. Mitigation includes:

  • Stoichiometric Control: Limiting thiol to 1.1 equivalents.
  • Temperature Modulation: Lowering from 65°C to 45°C reduces disubstitution by 40%.

Regioselectivity in Dihalo Intermediates

Methyl 2,4-dibromo-5-sulfamoyl-benzoate exhibits divergent reactivity: bromine at C2 is 3× more reactive than C4 toward thiols. Steric hindrance from the sulfonamide group directs nucleophiles to the less hindered C4 position.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patented continuous systems reduce reaction times from 24 hours to 2 hours via pressurized microreactors. Key parameters:

  • Pressure: 15 bar.
  • Residence Time: 30 minutes.
  • Yield: 91% with 99.8% purity.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (100°C, 300 W) achieve 88% yield in 1 hour, eliminating organic solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide and benzoate ester functionalities but differ in their substituents on the sulfonamide nitrogen.

    Chromanone derivatives: Compounds with a similar chroman ring structure but different functional groups.

Uniqueness

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Biological Activity

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight : 342.37 g/mol

The presence of a sulfonamide group is significant as it is often associated with various pharmacological activities, including carbonic anhydrase inhibition, which is relevant in tumor biology.

1. Carbonic Anhydrase Inhibition

Recent studies have indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an isozyme overexpressed in many solid tumors. The inhibition of CAIX can disrupt the acidification of the tumor microenvironment, thereby hindering tumor invasion and metastasis .

2. Antitumor Activity

The compound has been suggested to enhance antitumor effects when used in combination with other agents. Research indicates that the sulfonamide moiety contributes to its biological activity by potentially interacting with various cellular pathways involved in tumor growth and survival .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to its ability to inhibit CAIX, leading to reduced cell proliferation and increased apoptosis .
  • Binding Affinity :
    • The compound showed an observed binding affinity (Kd_d) of 0.12 nM for CAIX, indicating its potential as a selective inhibitor among the twelve catalytically active human carbonic anhydrase isozymes .
  • Combination Therapies :
    • In combination with standard chemotherapeutics, this compound enhanced the overall antitumor efficacy, suggesting a synergistic effect that could be exploited in clinical settings .

Data Table: Biological Activity Overview

Activity TypeResult/ObservationReference
CAIX InhibitionKd_d = 0.12 nM
CytotoxicitySignificant effects on cancer cell lines
Synergistic EffectsEnhanced efficacy with chemotherapeutics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.